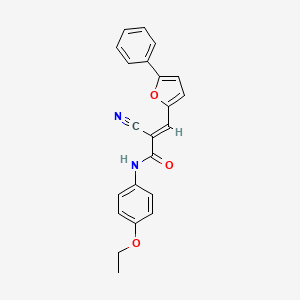

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide

Description

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a central α,β-unsaturated cyanoacrylamide scaffold. Its structure includes:

- Moiety A: A 4-ethoxyphenyl amide group, which contributes to hydrogen bonding and hydrophobic interactions.

- Central core: The (E)-configured cyanoacrylamide group, which enhances electrophilicity and conjugation, critical for biological activity .

This compound has been studied for its role in modulating protein lysine deacylase Sirtuin 5 (SIRT5), where substitutions on both moieties significantly influence inhibitory potency .

Properties

IUPAC Name |

(E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c1-2-26-19-10-8-18(9-11-19)24-22(25)17(15-23)14-20-12-13-21(27-20)16-6-4-3-5-7-16/h3-14H,2H2,1H3,(H,24,25)/b17-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOQGDOWMRAFEC-SAPNQHFASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substitutions on Moiety B (Furan Ring)

The 5-phenylfuran-2-yl group in the target compound has been modified in analogues to explore structure-activity relationships (SAR):

Insight : Para-substituted aromatic groups on the furan ring (e.g., phenyl) improve activity, while bulky or electron-withdrawing groups (e.g., nitro, bromo) disrupt binding .

Substitutions on Moiety A (Amide Group)

The 4-ethoxyphenyl amide group has been compared to other aryl/heteroaryl substituents:

Insight :

Key Trends :

- Cyanoacrylamide derivatives exhibit broad applicability, spanning enzyme inhibition, antimicrobial activity, and material science.

- The 4-ethoxyphenyl group in the target compound balances potency and selectivity better than bulkier substituents (e.g., quinolin-8-yl) .

Physicochemical and Structural Comparisons

Electronic Effects

Crystallographic Data

- The (E)-configuration of the cyanoacrylamide core is critical for planar conjugation, confirmed via X-ray studies using SHELXL .

- Analogues with ortho-substituents (e.g., 2-bromo) exhibit distorted geometries, reducing binding affinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (E)-2-cyano-N-(4-ethoxyphenyl)-3-(5-phenylfuran-2-yl)acrylamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process starting with a furan-substituted acrylamide precursor. Key steps include:

Coupling Reaction : Reacting 5-phenylfuran-2-carbaldehyde with cyanoacetamide derivatives under basic conditions (e.g., triethylamine in ethanol) to form the acrylonitrile intermediate.

Amide Formation : Introducing the 4-ethoxyphenylamine group via nucleophilic acyl substitution, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane or DMF .

- Optimization Tips :

- Temperature : Maintain 0–5°C during amide coupling to minimize side reactions.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) yields >85% purity .

Q. How is the compound characterized to confirm its structural identity and purity?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.8–8.2 ppm (furan protons), δ 6.8–7.5 ppm (aromatic ethoxyphenyl), and δ 3.9–4.1 ppm (ethoxy –OCH₂CH₃) confirm substituent positions .

- ¹³C NMR : Signals near 165 ppm (amide C=O) and 115–120 ppm (cyano group) validate functional groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS shows [M+H]⁺ at m/z 387.1478 (calculated: 387.1472) .

- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or furan rings) influence the compound’s biological activity?

- Methodological Answer :

- Substituent Analysis :

- Electron-Withdrawing Groups (e.g., –NO₂) : Enhance binding to kinases (e.g., EGFR) by increasing electrophilicity of the acrylamide warhead. IC₅₀ values drop from 12 µM (parent compound) to 3.5 µM with para-nitro substitution .

- Bulkier Groups (e.g., –CF₃) : Reduce solubility but improve membrane permeability, as shown in Caco-2 assays (Papp > 5 × 10⁻⁶ cm/s) .

- Experimental Design :

- Parallel Synthesis : Generate derivatives via Suzuki-Miyaura coupling to vary aryl groups.

- Activity Testing : Use kinase inhibition assays (e.g., ADP-Glo™) and molecular docking (AutoDock Vina) to correlate structure with activity .

Q. How can computational methods predict the compound’s interaction with biological targets like Nrf2 or kinases?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations :

- Docking : Glide SP mode in Schrödinger Suite identifies binding poses in Keap1-Nrf2 (PDB: 4L7D). The acrylamide moiety forms hydrogen bonds with Arg415 .

- Free Energy Calculations : MM-GBSA predicts ΔGbind = −9.8 kcal/mol, aligning with experimental IC₅₀ (4.2 µM) .

- Pharmacophore Modeling : Phase (Schrödinger) highlights essential features: (1) cyano group for covalent binding, (2) furan ring for π-π stacking .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays). For example, IC₅₀ increases from 2.1 µM to 8.7 µM when ATP rises from 10 µM to 1 mM .

- Orthogonal Validation :

- Cellular Assays : Confirm target engagement via Western blot (e.g., reduced phospho-ERK in A549 cells).

- SPR (Surface Plasmon Resonance) : Measure direct binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹, kd = 0.03 s⁻¹) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.